N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide
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Overview
Description
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes an isoindoline nucleus and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold, which is then further modified to introduce the phenoxyacetamide moiety . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus and exhibit comparable biological activities.
Phenoxyacetamide derivatives: Compounds with a phenoxyacetamide moiety also show similar chemical reactivity and applications.
Uniqueness
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific combination of an isoindoline nucleus and a phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse activities compared to other similar compounds .
Properties
IUPAC Name |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-6-5-9-15(12(11)2)24-10-16(23)21-22-18-14-8-4-3-7-13(14)17(19)20-18/h3-9H,10H2,1-2H3,(H,21,23)(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBAXTMBABETKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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